
Gypenoside L
准备方法
合成路线及反应条件: 绞股蓝苷L可以通过酶促生物转化合成。 例如,一种从土壤细菌中获得的新型人参皂苷转化β-葡萄糖苷酶可以有效地将绞股蓝苷XVII水解成绞股蓝苷L . 反应通常在pH 6.0、80°C下进行4小时,具有高特异性和效率 .
工业生产方法: 绞股蓝苷L的工业生产涉及从绞股蓝叶中提取。 该过程包括超声波提取,然后在95°C的热水浴中加热 . 该方法确保了该化合物能够有效提取以进行大规模生产。
化学反应分析
反应类型: 绞股蓝苷L会发生各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 绞股蓝苷L可以用过氧化氢等试剂在温和条件下氧化。
还原: 还原反应可以用硼氢化钠进行。
取代: 取代反应通常涉及亲核试剂在碱性条件下。
主要形成的产物: 这些反应形成的主要产物包括绞股蓝苷L的各种衍生物,这些衍生物可能表现出不同的生物活性 .
科学研究应用
Anticancer Properties
Mechanisms of Action
Gypenoside L exhibits potent anticancer effects through various mechanisms. It has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines:
- Clear Cell Renal Cell Carcinoma (ccRCC) : this compound significantly inhibited the proliferation of ccRCC cells in vitro, with half-maximal inhibitory concentrations (IC50) of approximately 60 μM and 70 μM for 769-P and ACHN cells, respectively. The compound induced apoptosis and altered the expression of key proteins involved in apoptosis and cell cycle regulation .
- Esophageal Cancer : In human esophageal cancer cells, this compound induced non-apoptotic cell death associated with lysosomal swelling and inhibition of autophagic flux. This process was linked to increased levels of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, leading to calcium release from ER stores .
- Hepatic Cancer : this compound caused cell cycle arrest at the S phase in HepG2 cells, downregulating cyclin-dependent kinases (CDKs) and activating senescence-related proteins. This suggests its potential as a therapeutic agent in liver cancer treatment .
Case Studies
Research highlights the efficacy of this compound in various cancer models:
- A study demonstrated that this compound inhibited the migration of A549 lung cancer cells by downregulating matrix metalloproteinases (MMPs) and inducing apoptosis through both extrinsic and intrinsic pathways .
- Another investigation into esophageal cancer revealed that this compound could trigger a unique mode of cell death mediated by ROS and calcium signaling, offering a novel approach to overcoming drug resistance in cancer therapy .
Cognitive Enhancement
Effects on Mental Performance
this compound has been investigated for its potential to enhance cognitive functions and reduce fatigue:
- A randomized controlled trial involving healthy adults showed that supplementation with Gynostemma pentaphyllum extract containing this compound improved maximal oxygen consumption and reduced perceived exertion during physical activities. Participants reported enhanced resistance to exercise-induced fatigue, indicating potential benefits for cognitive performance under physical stress .
Metabolic Regulation
Impact on Lipid Metabolism
this compound also exhibits beneficial effects on lipid metabolism:
- Studies indicate that it may help regulate lipid profiles by reducing triglycerides and cholesterol levels. This effect is particularly relevant for conditions such as hyperlipidemia and cardiovascular diseases .
- The compound's role in enhancing endothelial nitric oxide synthase (eNOS) levels suggests its potential in improving vascular health and mitigating risks associated with metabolic disorders .
Summary Table of Applications
作用机制
绞股蓝苷L通过多种分子途径发挥作用:
诱导衰老: 增加衰老相关β-半乳糖苷酶的活性,促进衰老相关分泌细胞因子的产生.
激活MAPK通路: 激活p38和ERK MAPK通路,导致细胞周期停滞和细胞增殖抑制.
内质网应激: 诱导内质网应激,导致Ca2+释放和细胞死亡.
6. 与相似化合物的比较
绞股蓝苷L因其独特的分子结构和生物活性而与其他绞股蓝苷不同。 相似的化合物包括:
- **G
绞股蓝苷XVII: 来自绞股蓝的另一种皂苷,以其抗癌特性而闻名.
相似化合物的比较
Gypenoside L is unique compared to other gypenosides due to its specific molecular structure and biological activities. Similar compounds include:
- **G
Gypenoside XVII: Another saponin from Gynostemma pentaphyllum, known for its anticancer properties.
生物活性
Gypenoside L (Gyp L) is a saponin derived from Gynostemma pentaphyllum, a plant renowned for its medicinal properties. This article explores the biological activities of Gyp L, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Anticancer Properties
Gyp L has demonstrated significant anticancer activity across various cancer types. Notable studies include:
- Renal Cell Carcinoma (RCC) : Gyp L was shown to inhibit cell proliferation and induce apoptosis in clear cell renal cell carcinoma (ccRCC) cells. In vitro studies revealed half-maximal inhibitory concentrations (IC50) of 60 µM for 769-P cells and 70 µM for ACHN cells, indicating a dose-dependent response. The mechanism involved upregulation of COX2 and downregulation of cPLA2 and CYP1A1, leading to reduced arachidonic acid levels and apoptosis induction .
- Esophageal Cancer : Research indicated that Gyp L induces non-apoptotic cell death in human esophageal cancer cells through inhibition of autophagic flux. This process involves lysosomal swelling and an increase in intracellular reactive oxygen species (ROS), triggering endoplasmic reticulum (ER) stress. The interplay between ROS and Ca²⁺ release from ER stores was critical for Gyp L's cytotoxic effects .
- Liver Cancer : Gyp L has been shown to promote cellular senescence in liver cancer cells, enhancing sensitivity to chemotherapy. It activates the MAPK signaling pathway, leading to cell cycle arrest and increased production of senescence-associated secretory cytokines .
The biological activity of Gyp L is attributed to several mechanisms:
- Induction of Apoptosis : Gyp L triggers apoptosis via various signaling pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Autophagy Inhibition : Studies have demonstrated that Gyp L inhibits autophagic flux by interfering with the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic markers like LC3-II and p62 .
- Oxidative Stress : The compound increases ROS levels, which are crucial for inducing ER stress and subsequent cell death pathways .
- Cell Cycle Arrest : Gyp L causes cell cycle arrest at the S phase, preventing cancer cell proliferation and promoting senescence .
Case Studies
Several case studies highlight the efficacy of Gyp L in cancer treatment:
- Study on ccRCC : A detailed examination revealed that treatment with Gyp L not only inhibited cell growth but also led to significant apoptosis as evidenced by flow cytometry analysis .
- Esophageal Cancer Cells : In human esophageal cancer models, Gyp L treatment resulted in marked lysosomal dysfunction and increased apoptosis rates, suggesting its potential as a therapeutic agent against resistant cancer types .
Summary Table of Biological Activities
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJZMSTVPKBWKB-HGZKDYFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317815 | |
Record name | Gypenoside L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94987-09-4 | |
Record name | Gypenoside L | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94987-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gypenoside L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。